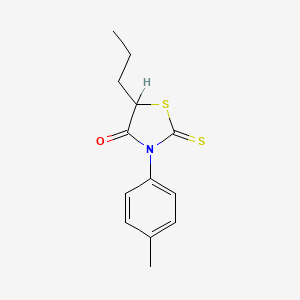

5-Propyl-3-(p-tolyl)rhodanine

Description

Structure

3D Structure

Properties

CAS No. |

23522-45-4 |

|---|---|

Molecular Formula |

C13H15NOS2 |

Molecular Weight |

265.4 g/mol |

IUPAC Name |

3-(4-methylphenyl)-5-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C13H15NOS2/c1-3-4-11-12(15)14(13(16)17-11)10-7-5-9(2)6-8-10/h5-8,11H,3-4H2,1-2H3 |

InChI Key |

NDUYLFHBELLXTJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1C(=O)N(C(=S)S1)C2=CC=C(C=C2)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Propyl 3 P Tolyl Rhodanine and Analogous N Substituted Rhodanine Systems

Strategic Approaches to Rhodanine (B49660) Ring Formation

The construction of the rhodanine core is the foundational step in the synthesis of its derivatives. Modern synthetic strategies have focused on efficiency, atom economy, and the ability to introduce diversity into the molecular framework.

One-Pot Multicomponent Reactions for Rhodanine Scaffold Construction

One-pot multicomponent reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex molecules from simple starting materials in a single synthetic operation. nih.govnih.gov These reactions are characterized by high atom economy and reduced waste generation, making them environmentally benign. Several MCRs have been developed for the construction of the rhodanine scaffold.

A common and effective one-pot approach involves the reaction of a primary amine, carbon disulfide, and an active methylene (B1212753) compound like ethyl chloroacetate (B1199739). nih.gov This method allows for the direct incorporation of the N-substituent in a single step. For instance, the reaction of p-toluidine (B81030) with carbon disulfide and ethyl chloroacetate in the presence of a base would theoretically yield 3-(p-tolyl)rhodanine.

Another innovative one-pot, four-component synthesis of rhodanine-oxindole derivatives has been reported, which proceeds at room temperature in a green solvent like polyethylene (B3416737) glycol (PEG). nih.gov This reaction involves a primary amine, carbon disulfide, ethyl chloroacetate, and a cyano-substituted alkenyl oxindole, highlighting the versatility of MCRs in generating diverse rhodanine-based structures. nih.gov Furthermore, novel three-component syntheses of 5-hydrazinoalkylidene rhodanine derivatives have been described, starting from aliphatic primary amines, carbon disulfide, and 1,2-diaza-1,3-dienes. researchgate.net

A particularly noteworthy and direct method for the synthesis of N-aryl rhodanines involves the reaction of thioureas with thioglycolic acid, catalyzed by a protic acid. thieme-connect.com This approach is straightforward, atom-economical, and provides good yields of the desired N-substituted rhodanines. thieme-connect.com

| Reaction Type | Reactants | Key Features | Reference |

| Three-component | Primary amine, Carbon disulfide, Ethyl chloroacetate | Direct N-substitution | nih.gov |

| Four-component | Primary amine, Carbon disulfide, Ethyl chloroacetate, Alkenyl oxindole | Green solvent, Room temperature | nih.gov |

| Three-component | Primary amine, Carbon disulfide, 1,2-Diaza-1,3-diene | Synthesis of 5-hydrazinoalkylidene derivatives | researchgate.net |

| Two-component | Thiourea, Thioglycolic acid | Direct N-aryl rhodanine synthesis | thieme-connect.com |

Knoevenagel Condensation Strategies for 5-Substitution

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon double bonds. isfcppharmaspire.com In the context of rhodanine chemistry, it is the most widely employed method for introducing substituents at the 5-position. nih.govnih.gov This reaction involves the condensation of an active methylene group, in this case, the C5 position of the rhodanine ring, with a carbonyl compound, typically an aldehyde or a ketone, in the presence of a basic catalyst. isfcppharmaspire.com

The methylene group at the C5 position of the rhodanine ring is sufficiently acidic to be deprotonated by a weak base, forming a nucleophilic enolate that then attacks the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration leads to the formation of a 5-ylidene rhodanine derivative. isfcppharmaspire.com A variety of bases can be used to catalyze this reaction, including piperidine (B6355638), triethylamine, and ammonium (B1175870) salts. ekb.eg

For the synthesis of a precursor to 5-propyl-3-(p-tolyl)rhodanine, 3-(p-tolyl)rhodanine would be reacted with propanal via a Knoevenagel condensation. This would yield (Z)-5-propylidene-3-(p-tolyl)rhodanine. The subsequent reduction of the exocyclic double bond would then afford the target molecule.

| Reactants | Catalyst | Product | Reference |

| 3-(p-tolyl)rhodanine, Propanal | Piperidine or Triethylamine | (Z)-5-propylidene-3-(p-tolyl)rhodanine | ekb.eg |

| Rhodanine, Aromatic Aldehydes | KF/Al2O3 (Microwave) | 5-arylidene rhodanines | ekb.eg |

Targeted Derivatization at the N3 Position: Synthesis of 3-(p-tolyl)rhodanine Derivatives

The nitrogen atom at the 3-position of the rhodanine ring offers a key handle for introducing a wide range of substituents, thereby modulating the physicochemical and biological properties of the molecule.

Alkylation and Arylation Reactions at the N3 Position

The N3 position of the rhodanine ring can be readily alkylated or arylated using various synthetic methodologies. Alkylation is typically achieved by reacting the rhodanine with an appropriate alkyl halide in the presence of a base.

For arylation at the N3 position, copper-catalyzed cross-coupling reactions have proven to be particularly effective. A general and regioselective method for the N3-arylation of related hydantoin (B18101) scaffolds has been described using diaryliodonium salts as the arylating agent in the presence of a simple copper salt and triethylamine. semanticscholar.org This protocol is compatible with a diverse range of hydantoins and operates well with various aryl groups. semanticscholar.org Such methods can be adapted for the N3-arylation of the rhodanine ring.

Integration of the p-Tolyl Moiety into Rhodanine Systems

As mentioned previously, one of the most direct methods for the synthesis of 3-(p-tolyl)rhodanine is through a one-pot multicomponent reaction involving p-toluidine, carbon disulfide, and a suitable three-carbon building block with two electrophilic centers. nih.gov

Alternatively, a two-step approach can be employed where the rhodanine ring is first synthesized and then the p-tolyl group is introduced. This can be achieved through N-arylation reactions. A novel and efficient method for the direct synthesis of N-aryl rhodanines, including 3-(p-tolyl)rhodanine, involves the reaction of N-(p-tolyl)thiourea with thioglycolic acid catalyzed by a protic acid. thieme-connect.com This method is advantageous due to its simplicity, high atom economy, and good yields. thieme-connect.com

Selective Introduction of the 5-Propyl Substituent

The introduction of an alkyl group, such as a propyl group, at the 5-position of the rhodanine ring is a critical step in the synthesis of the target compound. This can be achieved through a two-step process involving a Knoevenagel condensation followed by a reduction.

The initial step, as described in section 2.1.2, is the Knoevenagel condensation of 3-(p-tolyl)rhodanine with propanal. This reaction, typically catalyzed by a base like piperidine or triethylamine, yields (Z)-5-propylidene-3-(p-tolyl)rhodanine. The exocyclic double bond in this intermediate is then selectively reduced to a single bond to afford the final product, this compound.

Common reducing agents for this type of transformation include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. Other reducing agents like sodium borohydride (B1222165) (NaBH4) in the presence of a transition metal catalyst, or transfer hydrogenation methods can also be employed. The choice of reducing agent and reaction conditions is crucial to ensure the selective reduction of the exocyclic double bond without affecting the rhodanine ring or the p-tolyl substituent.

While direct alkylation of the 5-position of the rhodanine ring with a propyl halide is theoretically possible, it is less commonly reported in the literature compared to the Knoevenagel condensation-reduction sequence. This is likely due to potential issues with polysubstitution and the generally higher efficiency of the condensation-reduction pathway for introducing alkyl groups at this position.

| Starting Material | Reagents | Intermediate | Final Product |

| 3-(p-tolyl)rhodanine | 1. Propanal, Piperidine2. H2, Pd/C | (Z)-5-propylidene-3-(p-tolyl)rhodanine | This compound |

Methodologies for Aliphatic Side Chain Introduction at C5

The introduction of an aliphatic side chain, such as a propyl group, onto the C5 position of the rhodanine ring is a key synthetic transformation. While direct alkylation of the C5 position can be challenging, a highly effective and widely utilized two-step methodology involves the Knoevenagel condensation followed by a reduction reaction.

Knoevenagel Condensation with Aliphatic Aldehydes:

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group, such as the C5 position of rhodanine, to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction. nih.gov In the context of synthesizing this compound, the precursor, 3-(p-tolyl)rhodanine, is reacted with propanal. This reaction is typically catalyzed by a weak base. The product of this condensation is (Z)-5-propylidene-3-(p-tolyl)rhodanine. The Z-isomer is often the thermodynamically more stable product. nih.gov

Reduction of the C5-Alkylidene Double Bond:

The exocyclic double bond of the 5-propylidene intermediate is then reduced to a single bond to yield the final product, this compound. A common and efficient method for this transformation is catalytic hydrogenation.

Catalytic Hydrogenation: The reduction can be effectively carried out using hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). masterorganicchemistry.com This heterogeneous catalytic system is highly effective for the reduction of carbon-carbon double bonds. masterorganicchemistry.comyoutube.com The reaction is typically performed in a suitable solvent, such as ethanol (B145695) or ethyl acetate, at room temperature and atmospheric or slightly elevated pressure of hydrogen.

Catalytic Transfer Hydrogenation: An alternative to using gaseous hydrogen is catalytic transfer hydrogenation. This method utilizes a hydrogen donor molecule, such as formic acid or its salts (e.g., ammonium formate), in the presence of a transition metal catalyst, often rhodium-based. nih.govliverpool.ac.uk This approach can offer advantages in terms of experimental setup and safety.

The following table summarizes typical conditions for the two-step synthesis of this compound:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Knoevenagel Condensation | 3-(p-tolyl)rhodanine, Propanal, Weak base (e.g., piperidine, triethylamine), Solvent (e.g., ethanol, isopropanol), Reflux | (Z)-5-Propylidene-3-(p-tolyl)rhodanine |

| 2 | Reduction | (Z)-5-Propylidene-3-(p-tolyl)rhodanine, H₂ gas, 10% Pd/C, Solvent (e.g., ethanol, ethyl acetate), Room temperature | This compound |

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign and sustainable processes. The synthesis of this compound can be made more sustainable by focusing on the Knoevenagel condensation step, which is often the key C-C bond-forming reaction.

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can significantly accelerate the Knoevenagel condensation, leading to shorter reaction times and often improved yields compared to conventional heating methods. nih.govmasterorganicchemistry.comnih.gov Microwave-assisted synthesis has been successfully applied to the preparation of various rhodanine derivatives. nih.govliverpool.ac.uknih.govnih.gov

Use of Green Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives is a core principle of green chemistry. For the Knoevenagel condensation, several green solvents have been investigated:

Water: Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. nih.govrsc.orgresearchgate.net The use of water as a solvent for the Knoevenagel condensation of rhodanines with aldehydes has been reported, often in the presence of a suitable catalyst to overcome solubility issues. nih.govpdbj.org

Polyethylene Glycol (PEG): PEG is a non-toxic, biodegradable, and recyclable solvent that has been shown to be an effective medium for the synthesis of 5-arylidene rhodanine derivatives without the need for an external catalyst. mdpi.com

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvent and catalyst. Task-specific ionic liquids, such as 2-hydroxyethylammonium formate, have been used for the Knoevenagel condensation of rhodanines under solvent-free conditions, leading to high yields and easy product isolation.

The table below showcases green synthetic approaches for the Knoevenagel condensation step in rhodanine synthesis:

| Green Approach | Catalyst/Medium | Conditions | Advantages |

| Microwave-Assisted | Alum in water | 400 W, 6-12 min | Short reaction time, excellent yields, eco-friendly. nih.gov |

| Green Solvent | Polyethylene Glycol (PEG) | 80°C, catalyst-free | Simple procedure, high yields, recyclable solvent. mdpi.com |

| Ionic Liquid | 2-Hydroxyethylammonium formate | Room temperature, solvent-free | High yields, rapid reaction, easy work-up. |

Post-Synthetic Modification Strategies relevant to this compound Precursors

Post-synthetic modification is a powerful strategy for generating chemical diversity from a common intermediate. In the context of this compound, modification of its precursors, namely 3-(p-tolyl)rhodanine or the intermediate (Z)-5-propylidene-3-(p-tolyl)rhodanine, can provide access to a range of analogues.

Modification of the C5-Methylene Group of 3-(p-tolyl)rhodanine:

The active methylene group at the C5 position of 3-(p-tolyl)rhodanine is the primary site for the Knoevenagel condensation. While direct alkylation at this position is less common than the condensation-reduction sequence, it represents a potential route for introducing the propyl group or other functionalities. However, controlling the degree of alkylation and preventing side reactions can be challenging.

Modification of the C5-Propylidene Intermediate:

The exocyclic double bond in (Z)-5-propylidene-3-(p-tolyl)rhodanine offers a handle for various chemical transformations beyond simple reduction. These modifications can introduce additional functional groups to the C5-propyl side chain.

Michael Addition: The α,β-unsaturated system of the 5-propylidene rhodanine can potentially undergo Michael addition reactions. This would allow for the introduction of a variety of nucleophiles at the β-carbon of the propylidene moiety, leading to more complex C5-substituted rhodanines.

Functionalization of the Allylic Position: The methyl group of the propylidene substituent is in an allylic position, which could be a site for radical or oxidative functionalization, although this would require careful selection of reagents to avoid competing reactions with the rhodanine core.

The table below outlines potential post-synthetic modification strategies for precursors to this compound:

| Precursor | Modification Strategy | Potential Reagents | Resulting Structure |

| 3-(p-tolyl)rhodanine | C5-Alkylation | Propyl halide, Strong base | This compound (and potentially di-alkylated product) |

| (Z)-5-Propylidene-3-(p-tolyl)rhodanine | Michael Addition | Nucleophiles (e.g., thiols, amines, carbanions) | 5-(1-Nucleophil-propyl)-3-(p-tolyl)rhodanine |

Comprehensive Spectroscopic and Structural Elucidation of 5 Propyl 3 P Tolyl Rhodanine

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

A complete analysis using NMR spectroscopy is fundamental for the structural elucidation of organic compounds. This would typically involve a combination of one-dimensional and two-dimensional techniques to map the carbon and proton framework of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

A ¹H NMR spectrum of 5-Propyl-3-(p-tolyl)rhodanine would be expected to show distinct signals for the protons of the propyl group, the p-tolyl group, and the rhodanine (B49660) ring. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would provide crucial information about the electronic environment and connectivity of the protons. However, no experimentally obtained ¹H NMR data for this compound is available in the surveyed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum is essential for identifying all unique carbon environments within the molecule. For this compound, this would include the carbons of the rhodanine core (thiocarbonyl, carbonyl, and the methine at position 5), the propyl chain, and the aromatic and methyl carbons of the p-tolyl group. Specific chemical shift values for these carbons are not documented.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, for instance, within the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton-carbon pairs.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the different fragments of the molecule, such as the p-tolyl group to the rhodanine nitrogen and the propyl group to the C5 position of the rhodanine ring.

The application of these techniques to this compound has not been reported.

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR studies could potentially provide insights into conformational dynamics, such as restricted rotation around the N-aryl bond. Such investigations are valuable for understanding the three-dimensional structure and flexibility of the molecule. There is no indication in the available literature that such studies have been performed on this compound.

Mass Spectrometric Characterization

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide the high-accuracy mass measurement of the molecular ion of this compound, allowing for the determination of its exact elemental formula. This is a critical step in confirming the identity of a newly synthesized compound. Regrettably, no HRMS data for this specific molecule has been published.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of moderately polar and thermally labile molecules like this compound. In a typical ESI-MS analysis of this compound, the molecule is expected to be detected as a protonated molecular ion [M+H]⁺ due to the presence of basic nitrogen and sulfur atoms within the rhodanine ring. The monoisotopic mass of this compound is 223.012556 g/mol . epa.gov Therefore, in a high-resolution mass spectrum, the [M+H]⁺ ion would appear at an m/z value corresponding to this mass plus the mass of a proton.

Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments. By isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic fragmentation patterns would emerge. Expected fragmentation pathways for this compound could include the cleavage of the propyl group, the loss of the p-tolyl moiety, and the fragmentation of the rhodanine ring itself. These fragmentation patterns provide a veritable fingerprint for the molecule, confirming its identity and providing insights into its chemical stability. For instance, the observation of a fragment ion corresponding to the loss of the propyl group (C₃H₇) would result in a peak at m/z [M+H-43]⁺. Similarly, cleavage of the bond connecting the p-tolyl group to the rhodanine nitrogen would yield distinct fragment ions.

Vibrational Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The rhodanine ring itself gives rise to several key vibrational modes. A strong absorption band is expected in the region of 1700-1750 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration at the C-4 position of the rhodanine ring. Another significant absorption is the C=S (thiocarbonyl) stretching vibration, which typically appears in the range of 1050-1250 cm⁻¹. The C-N stretching vibration within the rhodanine ring would also be observable.

The p-tolyl group attached to the nitrogen atom at position 3 will show characteristic absorptions for the aromatic ring. These include C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring in the 1450-1600 cm⁻¹ region. The out-of-plane C-H bending vibrations of the substituted benzene (B151609) ring would appear in the 800-900 cm⁻¹ range, providing information about the substitution pattern.

The propyl group at the C-5 position will contribute to the spectrum with its characteristic aliphatic C-H stretching vibrations in the 2850-2960 cm⁻¹ range and C-H bending vibrations around 1375 cm⁻¹ and 1450 cm⁻¹.

A comprehensive analysis of these vibrational frequencies allows for the confirmation of the molecular structure of this compound.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Carbonyl (C=O) | Stretching | 1700-1750 |

| Thiocarbonyl (C=S) | Stretching | 1050-1250 |

| Aromatic C-H | Stretching | >3000 |

| Aromatic C=C | Stretching | 1450-1600 |

| Aliphatic C-H | Stretching | 2850-2960 |

| Aliphatic C-H | Bending | ~1375 and ~1450 |

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) for Molecular Vibrations and Surface Interactions

Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. For this compound, the C=S and C=C bonds are expected to produce strong Raman signals due to their high polarizability.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can be used to study the interaction of molecules with metallic surfaces, such as silver or gold nanoparticles. nih.govacs.org When this compound is adsorbed onto a SERS-active substrate, the Raman signals can be enhanced by several orders of magnitude. nih.gov This enhancement allows for the detection of very low concentrations of the analyte and provides detailed information about the molecule's orientation and interaction with the surface.

Studies on similar rhodanine derivatives have shown that the molecule can interact with the metal surface through the sulfur atoms of the rhodanine ring. nih.gov This interaction can lead to significant shifts in the vibrational frequencies of the C=S and other ring modes, providing direct evidence of the adsorption mechanism. Furthermore, SERS studies have revealed that under certain experimental conditions, rhodanine and its derivatives can undergo surface-induced reactions, such as dimerization. nih.gov A prominent Raman band observed around 1566 cm⁻¹ in the SERS spectra of rhodanine has been attributed to the ν(C═C) stretching vibration of a dimer species. nih.govacs.org

Electronic Absorption and Luminescence Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions.

The rhodanine core and the p-tolyl group are both chromophores that will contribute to the absorption spectrum. The aromatic p-tolyl group will exhibit strong π → π* transitions, typically in the shorter wavelength region of the UV spectrum. The rhodanine ring contains both π systems (C=C and C=O) and non-bonding electrons on the sulfur and oxygen atoms, which can give rise to both π → π* and n → π* transitions. The absorption bands for rhodanine derivatives are often observed in the range of 220–350 nm. mdpi.com The conjugation between the rhodanine ring and the p-tolyl group can influence the position and intensity of these absorption bands.

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

| π → π | p-tolyl group, Rhodanine ring | 200-300 |

| n → π | Rhodanine ring (C=O, C=S) | 300-400 |

X-ray Crystallographic Investigations of this compound and Analogues

In the crystal structures of rhodanine derivatives, the rhodanine ring is typically found to be nearly planar. nih.gov The substituents at the C-5 and N-3 positions will adopt specific conformations relative to this ring. For this compound, the propyl group at C-5 and the p-tolyl group at N-3 will have defined bond lengths and angles.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

No single-crystal X-ray diffraction data was found for this compound.

For the closely related parent compound, 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one , the crystallographic data reveals a monoclinic crystal system. nih.gov The toluene (B28343) group and the 2-thioxo-1,3-thiazolidin-4-one unit are reported to be planar, with a significant dihedral angle between them of 71.20 (9)°. nih.gov

Table 1: Crystallographic Data for 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one nih.gov

| Parameter | Value |

| Chemical Formula | C₁₀H₉NOS₂ |

| Molecular Weight | 223.30 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.5885 (18) |

| b (Å) | 5.5766 (6) |

| c (Å) | 12.9910 (15) |

| β (°) | 100.603 (6) |

| Volume (ų) | 1038.8 (2) |

| Z | 4 |

This data pertains to the parent compound without the 5-propyl group.

Conformational Analysis and Intermolecular Interactions in Crystal Lattices

A detailed conformational analysis and specific intermolecular interactions for the crystal lattice of this compound cannot be provided due to the absence of its crystal structure in the searched literature.

For the parent molecule, 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one, the planarity of the rhodanine and tolyl rings is a key conformational feature. nih.gov The significant twist between these two planar groups, as indicated by the dihedral angle, is a defining characteristic of its solid-state conformation. nih.gov While specific intermolecular contacts for this parent compound were not detailed in the provided search results, rhodanine derivatives are generally known to participate in various intermolecular interactions, including hydrogen bonding and π-π stacking, which stabilize their crystal lattices.

Advanced Computational Chemistry and Molecular Modeling of 5 Propyl 3 P Tolyl Rhodanine

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecular systems. mdpi.com DFT methods are widely used to predict a range of properties, including molecular geometries, electronic structures, and spectroscopic parameters. researchgate.netresearchgate.net For rhodanine (B49660) derivatives, DFT calculations, often employing hybrid functionals like B3LYP, have proven effective in elucidating their chemical reactivity and spectral behavior. mdpi.comresearchgate.net

Geometry Optimization and Energetic Profiling

Geometry optimization is a fundamental computational step that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For complex molecules like 5-Propyl-3-(p-tolyl)rhodanine, this process can identify the preferred conformation and provide insights into its structural parameters.

DFT calculations, for instance using the B3LYP functional with a 6-311G(d,p) basis set, can be employed to optimize the geometry of the title molecule. bhu.ac.in A potential energy surface (PES) scan can further explore the conformational landscape by systematically varying key dihedral angles to identify the global minimum energy structure. nih.gov This analysis reveals crucial information about bond lengths, bond angles, and dihedral angles that define the molecule's shape and steric properties.

Table 1: Selected Optimized Geometrical Parameters for a Rhodanine Derivative

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C=O Bond Length | ~1.2 Å |

| C=S Bond Length | ~1.6 Å |

| C-N Bond Length (ring) | ~1.4 Å |

| C-C-N Bond Angle (ring) | ~110-120° |

Note: The values in this table are representative and would be specifically calculated for this compound in a dedicated study.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gap)

Frontier Molecular Orbital (FMO) theory is a powerful concept for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests a more reactive molecule. nih.gov

For rhodanine derivatives, DFT calculations have been used to determine HOMO-LUMO energies and correlate them with experimental observations like redox potentials. researchgate.net The analysis of the spatial distribution of these orbitals can pinpoint the regions of the molecule most likely to be involved in electron transfer processes.

Table 2: Representative Frontier Molecular Orbital Data for a Rhodanine Derivative

| Parameter | Energy (eV) |

| HOMO Energy | -6.0 to -7.0 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These are typical energy ranges for similar organic molecules and would be specifically calculated for this compound.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net It illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. bhu.ac.in Red or yellow areas indicate negative potential, corresponding to electron-rich regions that are susceptible to electrophilic attack. bhu.ac.in Blue areas represent positive potential, indicating electron-poor regions that are prone to nucleophilic attack. bhu.ac.in

For a molecule like this compound, an MEP map would likely show negative potential around the carbonyl oxygen and the sulfur atom of the rhodanine ring, highlighting these as potential sites for interaction with electrophiles or for hydrogen bonding. researchgate.net The aromatic ring and the propyl group would also exhibit distinct electrostatic features influencing their interactions.

Electron Density and Atomic Charges Analysis

Analysis of atomic charges can reveal which atoms are electron-deficient and which are electron-rich, complementing the qualitative picture provided by MEP maps. For instance, the carbon atom of the carbonyl group in the rhodanine ring is expected to carry a partial positive charge, making it an electrophilic center.

Table 3: Hypothetical Mulliken Atomic Charges for Key Atoms in this compound

| Atom | Partial Charge (a.u.) |

| Carbonyl Oxygen (O) | -0.5 to -0.6 |

| Thione Sulfur (S) | -0.2 to -0.3 |

| Carbonyl Carbon (C) | +0.6 to +0.7 |

| Nitrogen (N) | -0.4 to -0.5 |

Note: These values are illustrative and would be determined through specific DFT calculations.

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

Quantum chemical calculations can predict various spectroscopic properties with a reasonable degree of accuracy, aiding in the interpretation of experimental spectra. mdpi.comnih.gov

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.netnih.gov Theoretical predictions can help in the assignment of complex NMR spectra and in confirming the structure of a synthesized compound. nih.govepstem.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. bhu.ac.in It can calculate the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) observed in experimental UV-Vis spectra. researchgate.net This analysis helps to understand the electronic transitions, such as π → π* and n → π*, that are responsible for the molecule's absorption of light. nih.gov

Table 4: Predicted vs. Experimental Spectroscopic Data (Illustrative)

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹³C NMR (C=O) | ~180-190 ppm | Consistent with exp. |

| ¹H NMR (Aromatic) | ~7.0-7.5 ppm | Consistent with exp. |

| UV-Vis (λmax) | ~300-400 nm | Consistent with exp. |

Note: Specific values would depend on the computational method and solvent model used.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in a system, allowing the exploration of conformational changes, solvent effects, and interactions with other molecules.

For this compound, MD simulations could be used to:

Investigate its conformational flexibility in different solvent environments.

Study its interaction with a biological target, such as a protein binding site, to understand the binding mode and estimate binding affinities.

Simulate its aggregation behavior in solution.

Conformational Sampling and Dynamic Behavior in Solvated Environments

There is currently no specific research available on the conformational sampling or dynamic behavior of this compound in solvated environments.

Such a study would typically involve molecular dynamics (MD) simulations to explore the compound's flexibility and preferred three-dimensional structures in a solvent, such as water. The analysis would identify the most stable conformers, the energy barriers between them, and how the p-tolyl and propyl substituents orient themselves in relation to the central rhodanine ring. This information is critical for understanding how the molecule might adapt its shape upon interacting with a biological target.

Ligand-Solvent Interaction Studies

Specific studies detailing the ligand-solvent interactions of this compound have not been identified.

This area of research would focus on the non-covalent interactions between the compound and surrounding solvent molecules. Key aspects would include the formation of hydrogen bonds with the rhodanine ring's carbonyl and thione groups, as well as hydrophobic interactions involving the p-tolyl and propyl groups. Understanding these interactions is fundamental to predicting the molecule's solubility and its desolvation penalty upon binding to a protein.

Molecular Docking and Protein-Ligand Interaction Studies

While molecular docking is a common technique applied to rhodanine derivatives to predict their binding to various protein targets, no specific docking studies featuring this compound have been found in the available literature. semanticscholar.orgnih.gov The general approach for similar molecules involves computational methods to predict how the ligand fits into a protein's binding site. scirp.org

Prediction of Binding Modes with Biomolecular Targets

There are no published predictions for the binding modes of this compound with any specific biomolecular targets.

Hypothetically, in a docking simulation, the p-tolyl group would likely engage in hydrophobic or π-stacking interactions within a corresponding pocket of a target protein. The propyl group would similarly occupy a hydrophobic region, and the rhodanine core could act as a hydrogen bond acceptor or donor.

Elucidation of Specific Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, π-π Stacking)

Without specific docking studies, the precise interactions for this compound cannot be elucidated. However, based on its structure, the following interactions would be anticipated:

Hydrogen Bonding: The carbonyl oxygen and the nitrogen atom within the rhodanine ring could participate as hydrogen bond acceptors.

Hydrophobic Interactions: The aliphatic propyl chain and the aromatic p-tolyl group would be expected to form significant hydrophobic interactions with nonpolar residues in a protein's binding site.

π-π Stacking: The p-tolyl ring is a prime candidate for forming π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

Binding Affinity Prediction and Scoring

No predicted binding affinities or docking scores for this compound are available.

In a typical study, a scoring function would be used to estimate the binding free energy, providing a numerical value (e.g., in kcal/mol) that ranks its potential efficacy against a specific target. Different scoring functions (empirical, knowledge-based, etc.) could be employed to increase the reliability of the prediction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

QSAR models are frequently developed for various series of rhodanine derivatives to correlate structural features with biological activity. scirp.org However, no QSAR studies that specifically include this compound or its close analogues in the training or test set have been identified.

A hypothetical QSAR study involving this compound would require a dataset of structurally similar molecules with measured biological activity against a particular target. Molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) for each analogue, including this compound, would be calculated. A mathematical model would then be constructed to predict the activity of new compounds based on these descriptors, helping to guide the synthesis of more potent derivatives.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are powerful computational techniques in drug discovery that are applied to identify and optimize novel bioactive compounds. In the context of this compound, these methods are instrumental in elucidating the key chemical features responsible for its biological activity and in identifying other molecules with similar therapeutic potential.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.gov This model then serves as a 3D query in virtual screening, a process that computationally searches large libraries of compounds to find those that match the pharmacophore model. youtube.com This approach is significantly cheaper and faster than traditional high-throughput screening, allowing for the prioritization of compounds for experimental testing. youtube.com

For rhodanine derivatives, a general pharmacophore model has been proposed, which includes a hydrophobic tail, a central heteroaromatic ring, a spacer, and a hydrophobic head. researchgate.net These features are crucial for their interaction with various biological targets, including kinases and other enzymes. researchgate.netbenthamscience.com The specific chemical groups of this compound can be mapped to these general pharmacophoric features.

Pharmacophoric Features of this compound

| Pharmacophoric Feature | Corresponding Moiety in this compound |

| Hydrophobic Tail | p-tolyl group |

| Central Heteroaromatic Ring | Rhodanine ring |

| Spacer | The linkage between the rhodanine ring and the benzylidene moiety (if present in derivatives) |

| Hydrophobic Head/Additional Features | Propyl group at the 5-position |

| Hydrogen Bond Acceptor | Carbonyl oxygen and thiocarbonyl sulfur of the rhodanine ring |

| Hydrogen Bond Donor | N-H group of the rhodanine ring (if unsubstituted) |

Virtual Screening Applications

A pharmacophore model derived from this compound can be employed as a 3D query to screen large compound databases for molecules with similar structural and chemical properties. nih.gov The process involves several steps, starting with the generation of a robust and validated pharmacophore model. This model is then used to filter databases of commercially available or proprietary compounds.

The hits obtained from the initial screening are typically subjected to further filtering based on drug-like properties, such as Lipinski's rule of five, and then docked into the active site of the target protein to predict their binding affinity and orientation. nih.govyoutube.com This multi-step approach helps to reduce the number of false positives and enriches the final selection of compounds that are most likely to be active.

Hypothetical Virtual Screening Workflow for Identifying Novel Kinase Inhibitors Based on this compound

| Step | Description |

| 1. Target Selection | Identify a specific kinase implicated in a disease of interest. |

| 2. Pharmacophore Model Generation | Develop a 3D pharmacophore model based on the key features of this compound, known to inhibit the target kinase. |

| 3. Database Selection | Choose one or more large compound libraries for screening (e.g., ZINC, Enamine, Maybridge). |

| 4. Virtual Screening | Use the pharmacophore model as a filter to search the selected databases for compounds that match the defined features. |

| 5. Hit Filtering | Apply drug-like filters (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) to the initial hits. |

| 6. Molecular Docking | Dock the filtered hits into the active site of the target kinase to predict binding modes and affinities. |

| 7. Visual Inspection and Hit Selection | Manually inspect the docking poses of the top-scoring compounds and select a diverse set for experimental validation. |

| 8. In Vitro Testing | Purchase or synthesize the selected compounds and test their inhibitory activity against the target kinase in biochemical assays. |

This systematic approach, leveraging pharmacophore modeling and virtual screening, allows for the efficient exploration of chemical space to discover novel and potent inhibitors based on the structural template of this compound. nih.gov

Investigation of Chemical Reactivity and Reaction Mechanisms Involving 5 Propyl 3 P Tolyl Rhodanine

Reaction Pathways and Transformation Mechanisms of the Rhodanine (B49660) Core

The rhodanine ring is a privileged scaffold in medicinal chemistry, largely due to its versatile reactivity. nih.gov Positions 3 and 5 are particularly reactive and are common sites for modification to develop new molecules. ekb.eg The reactivity of the core is central to understanding the stability, degradation, and potential covalent interactions of 5-Propyl-3-(p-tolyl)rhodanine.

Nucleophilic and Electrophilic Reactivity Sites on the Rhodanine Ring

The rhodanine nucleus possesses several sites susceptible to both nucleophilic and electrophilic attack, a characteristic that underpins its diverse chemical transformations. Computational studies using quantum chemistry have helped to elucidate these reactive centers by mapping the molecule's electrostatic potential and frontier molecular orbitals. researchgate.net

Nucleophilic Sites:

Exocyclic Sulfur (C2=S): The thiocarbonyl group at the C2 position is a prominent nucleophilic center. Density functional theory calculations show a high localization of the Highest Occupied Molecular Orbital (HOMO) and negative electrostatic potential at this exocyclic sulfur atom, making it a strong hydrogen bond acceptor. researchgate.net

Thioether Sulfur (S1): The endocyclic sulfur atom at position 1, being a heteroatom with lone pairs of electrons, also exhibits nucleophilic character.

Nitrogen (N3): The nitrogen atom at position 3, while attached to an aryl group, retains a lone pair and can act as a nucleophile or a site for protonation.

Carbonyl Oxygen (C4=O): The oxygen of the carbonyl group at C4 possesses lone pairs and can act as a nucleophile or hydrogen bond acceptor.

Electrophilic Sites:

Carbonyl Carbon (C4): The carbon atom of the C4-carbonyl group is a significant electrophilic site. It is susceptible to attack by nucleophiles, a key step in certain ring-opening reactions.

Methylene (B1212753) Carbon (C5): The carbon at the C5 position, bearing the propyl group, is activated by the adjacent C4-carbonyl group. The protons on this carbon are acidic, allowing for easy deprotonation to form a carbanion, which is stabilized by resonance. ekb.eg This makes the C5 position a key site for reactions like aldol (B89426) condensations and Michael additions, although in this compound, this position is already substituted.

A summary of the primary reactive sites is presented in the table below.

| Site | Position | Type of Reactivity | Description |

| Exocyclic Sulfur | C2 | Nucleophilic | High electron density and HOMO localization; acts as a hydrogen bond acceptor. |

| Carbonyl Carbon | C4 | Electrophilic | Susceptible to nucleophilic attack due to polarization of the C=O bond. |

| Methylene Carbon | C5 | Electrophilic/Acidic | Protons are acidic due to the adjacent carbonyl, facilitating enolate formation. |

| Thioether Sulfur | S1 | Nucleophilic | Heteroatom with lone pairs of electrons. |

| Nitrogen | N3 | Nucleophilic | Lone pair can participate in reactions, though sterically hindered. |

| Carbonyl Oxygen | C4 | Nucleophilic | Lone pairs can act as hydrogen bond acceptors or nucleophiles. |

Ring-Opening and Cyclization Reactions

The rhodanine core can undergo ring-opening and cyclization reactions, which are fundamental to its role as both a stable heterocyclic scaffold and a precursor to other chemical structures.

Ring-Opening Reactions: The rhodanine ring can be opened through nucleophilic attack. One notable pathway is its use as an initiator for the anionic ring-opening polymerization of thiiranes. researchgate.netnih.gov In this process, a nucleophile attacks the rhodanine core, leading to the cleavage of a C-S bond and the formation of a reactive intermediate that propagates the polymerization. researchgate.net The polarized C=S bond and the relatively weak C–S bond within the ring facilitate this process. researchgate.net

Another significant ring-opening reaction is hydrolysis, which leads to the formation of enethiols. This degradation pathway is discussed in detail in the following section.

Cyclization Reactions: Rhodanine derivatives are versatile substrates for intramolecular cyclization reactions, often catalyzed by transition metals like rhodium, to construct more complex polycyclic systems. nih.govbeilstein-journals.orgrsc.org For instance, rhodium-catalyzed intramolecular reductive aldol-type cyclizations can be employed to form new ring systems with high diastereoselectivity. beilstein-journals.org Furthermore, [3+2] cycloaddition reactions using azomethine ylides generated in situ can react with the exocyclic double bond of 5-ylidene rhodanines to create complex spiro-pyrrolidine-rhodanine structures. nih.gov While this compound lacks the exocyclic double bond necessary for this specific cycloaddition, the underlying reactivity highlights the versatility of the rhodanine scaffold in constructing fused and spirocyclic systems.

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of rhodanine derivatives is a critical parameter, as degradation can affect their intended function and lead to different chemical entities. The primary degradation pathway for rhodanines is hydrolysis of the thiazolidinone ring, which results in the formation of an enethiol intermediate. nih.govnih.gov

This hydrolysis can occur under physiological pH conditions and may even be catalyzed by enzymes, such as metallo-β-lactamases. nih.gov Studies on the rhodanine derivative ML302 showed that it undergoes hydrolysis to form the enethiol fragment ML302F, which was found to be a potent inhibitor of certain enzymes. nih.gov This suggests that for some rhodanine-based compounds, the hydrolysis product may be the true active species. nih.govresearchgate.net

The reaction is pH-dependent, and the stability of the resulting enethiol can also vary based on the solvent and substitution pattern. nih.gov For example, rhodanine-derived enethiols have been observed to react further in DMSO to form 1,3-dithiolanes and mixed disulfides. nih.gov The rate of hydrolysis and the subsequent reactions of the enethiol are influenced by the electronic nature of the substituents on the rhodanine core.

| Reaction Type | Conditions | Products | Mechanism/Notes |

| Ring-Opening | Anionic initiator | Cyclic Polythioethers | Rhodanine acts as an initiator for thiirane (B1199164) polymerization via C-S bond cleavage. researchgate.netnih.gov |

| Hydrolysis | Aqueous buffer (pH 7.5) | Enethiols | pH-dependent ring-opening to form a thioenolate intermediate. nih.govnih.gov |

| Cyclization | Rhodium catalyst | Fused/Spiro heterocycles | Intramolecular reactions, often involving a tethered reactive group. beilstein-journals.orgrsc.org |

Reactivity of the 5-Propyl Substituent

The propyl group at the C5 position is an alkyl chain and is generally less reactive than the heterocyclic core. However, its position adjacent to the C4-carbonyl group imparts some specific reactivity.

Reactions at the Propyl Chain (e.g., oxidation, functionalization)

The carbon of the propyl chain directly attached to the C5 position of the rhodanine ring is analogous to a benzylic carbon in aromatic systems. This "rhodanylic" carbon is activated by the adjacent carbonyl group. The presence of at least one hydrogen atom on this carbon makes it susceptible to oxidation. youtube.comyoutube.com

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), which are known to oxidize benzylic alkyl chains to carboxylic acids, could potentially oxidize the 5-propyl group. youtube.comyoutube.com In such a reaction, the entire propyl chain would likely be cleaved, leaving a carboxylic acid group at the C5 position. This reactivity requires the presence of a hydrogen on the carbon attached to the ring; since the 5-propyl group has two such hydrogens, this reaction is mechanistically feasible. youtube.com

Functionalization, such as halogenation, could also potentially occur at this activated position via radical mechanisms, similar to benzylic bromination with N-bromosuccinimide (NBS).

Reactivity of the p-Tolyl Moiety

The N-p-tolyl group consists of a benzene (B151609) ring substituted with a methyl group. Its reactivity is twofold: reactions on the aromatic ring itself and reactions involving the methyl substituent.

The rhodanine ring system attached to the nitrogen is generally considered to be electron-withdrawing, which deactivates the p-tolyl ring towards electrophilic aromatic substitution. However, the methyl group is an activating, ortho-, para-director. The interplay between the deactivating rhodanine moiety and the activating methyl group will govern the feasibility and regiochemistry of reactions like nitration, halogenation, or Friedel-Crafts reactions. The positions ortho to the activating methyl group would be the most likely sites for electrophilic attack.

The methyl group of the tolyl substituent is a benzylic position and is susceptible to side-chain oxidation. youtube.comyoutube.com Strong oxidizing agents like KMnO₄ or Na₂Cr₂O₇/H₂SO₄ can convert the methyl group into a carboxylic acid, transforming the N-p-tolyl group into an N-(4-carboxyphenyl) group. youtube.comyoutube.com This reaction provides a pathway to introduce a polar, functional group onto the N-aryl substituent without altering the core rhodanine structure.

Electrophilic Aromatic Substitution on the p-Tolyl Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, wherein an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The mechanism typically involves a two-step process: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by deprotonation to restore aromaticity.

In this compound, the p-tolyl ring is subject to the directing effects of two substituents: the methyl group and the N-rhodanine substituent. The outcome of an SEAr reaction is dictated by the electronic properties of these groups, which influence both the reaction rate and the position (regioselectivity) of the incoming electrophile.

Activating and Directing Effects:

Methyl Group (-CH₃): As an alkyl group, the methyl substituent is an electron-donating group (EDG) through induction and hyperconjugation. It activates the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. It is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. wikipedia.org

N-Rhodanine Substituent: The rhodanine moiety attached via its nitrogen atom to the tolyl ring acts as a deactivating group. The nitrogen's lone pair is delocalized into the two adjacent carbonyl and thiocarbonyl groups of the rhodanine ring, reducing its ability to donate electron density to the aromatic system. Such amide-like groups are typically electron-withdrawing and act as meta-directors. However, because the primary activating group (methyl) is much stronger, its directing effect will dominate.

Regioselectivity: The p-tolyl ring in the title compound has four available positions for substitution. The para position relative to the methyl group is already occupied by the N-rhodanine substituent. Therefore, electrophilic attack will be directed to the two equivalent ortho positions relative to the activating methyl group. These positions are, conveniently, meta to the deactivating N-rhodanine group, satisfying the electronic preferences of both substituents. The position meta to the methyl group (and ortho to the rhodanine) is strongly disfavored.

The expected major products for common SEAr reactions are therefore predictable.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Electrophile (E⁺) | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 5-Propyl-3-(4-methyl-2-nitrophenyl)rhodanine |

| Halogenation | Br₂, FeBr₃ | Br⁺ | 3-(2-Bromo-4-methylphenyl)-5-propylrhodanine |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 2-(4-Methyl-3-(5-propylrhodanine-3-yl))benzenesulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | 3-(2-Acetyl-4-methylphenyl)-5-propylrhodanine |

Substituent Effects on Overall Molecular Reactivity

p-Tolyl Group: The electron-donating methyl group on the phenyl ring increases the electron density on the nitrogen atom of the rhodanine ring compared to an unsubstituted N-phenyl group. This can influence the reactivity of the rhodanine core itself.

C-5 Propyl Group: The propyl group at the C-5 position is a simple alkyl group. It is generally considered to be weakly electron-donating via induction. Its presence saturates the C-5 position, precluding the common Knoevenagel condensation reactions often seen with rhodanine derivatives that have a methylene group at C-5. Its primary influence is steric and electronic on the adjacent carbonyl group.

N-3 Rhodanine Core: The rhodanine ring itself contains several reactive sites, including the carbonyl and thiocarbonyl groups. The electronic nature of the N-3 substituent (the p-tolyl group) modulates the reactivity of these sites.

To quantify the influence of substituents on reaction rates, the Hammett equation provides a powerful tool. wikipedia.orgcsbsju.edu It describes a linear free-energy relationship:

log(k/k₀) = ρσ

Where:

k is the rate constant for a reaction with a substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant , which depends on the electronic nature (electron-donating or -withdrawing) of the substituent.

ρ (rho) is the reaction constant , which indicates the sensitivity of the reaction to substituent effects. wikipedia.orgdalalinstitute.com

A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups (negative charge buildup in the transition state), while a negative ρ value indicates acceleration by electron-donating groups (positive charge buildup in the transition state). wikipedia.org

By systematically varying the substituent on the aromatic ring (e.g., replacing the p-methyl with other groups) and measuring reaction rates, a Hammett plot can be constructed. The slope of this plot yields the ρ value, offering insight into the reaction mechanism. For reactions involving this compound, this approach could elucidate the electronic demands of transformations at the rhodanine core.

Table 2: Hammett Substituent Constants (σ) for Representative para-Substituents

| Substituent (X) | Hammett Constant (σₚ) | Electronic Effect |

| -OCH₃ (Methoxy) | -0.27 | Strongly Donating |

| -CH₃ (Methyl) | -0.17 | Donating |

| -H (Hydrogen) | 0.00 | Reference |

| -Cl (Chloro) | +0.23 | Withdrawing |

| -CN (Cyano) | +0.66 | Strongly Withdrawing |

| -NO₂ (Nitro) | +0.78 | Very Strongly Withdrawing |

This table provides standard Hammett constants for substituents that could notionally replace the methyl group on the p-tolyl ring to study reactivity trends.

Kinetics and Thermodynamics of this compound Reactions

The study of kinetics and thermodynamics provides a quantitative understanding of the rate, feasibility, and energy changes associated with chemical reactions.

Kinetics is the study of reaction rates. For a hypothetical reaction involving this compound, the rate is influenced by factors such as concentration, temperature, and the presence of catalysts. The rate law expresses the relationship between the rate and reactant concentrations. The sensitivity of a reaction to substituents on the p-tolyl ring, as described by the Hammett ρ value, is a key kinetic parameter that helps to elucidate the transition state structure. hw.ac.uk For instance, a reaction at the C-2 thiocarbonyl group would likely show some, albeit small, sensitivity to the electronic nature of the remote p-tolyl substituent.

Thermodynamics describes the energy changes that occur during a reaction. The key parameters are:

Gibbs Free Energy (ΔG): Determines the spontaneity of a reaction. A negative ΔG indicates a spontaneous (exergonic) process, while a positive ΔG indicates a non-spontaneous (endergonic) process.

Enthalpy (ΔH): Represents the change in heat content. A negative ΔH (exothermic) means the reaction releases heat, while a positive ΔH (endothermic) means it absorbs heat. nih.gov

Entropy (ΔS): Measures the change in disorder or randomness. A positive ΔS indicates an increase in disorder.

The relationship between these is given by the equation: ΔG = ΔH - TΔS .

Table 3: Illustrative Kinetic and Thermodynamic Parameters for a Hypothetical Reaction

| Parameter | Symbol | Illustrative Value | Description |

| Activation Energy | Eₐ | +85 kJ/mol | The minimum energy required to initiate the reaction. |

| Enthalpy Change | ΔH | -45 kJ/mol | The reaction is exothermic, releasing heat. |

| Entropy Change | ΔS | -20 J/(mol·K) | The reaction leads to a more ordered state. |

| Gibbs Free Energy (at 298K) | ΔG | -39.04 kJ/mol | The reaction is spontaneous under standard conditions. |

Note: The values in this table are hypothetical and serve to illustrate the concepts of kinetic and thermodynamic analysis for a potential reaction of this compound.

Mechanistic Insights into Biological Activities of 5 Propyl 3 P Tolyl Rhodanine Analogues

The biological activities of 5-propyl-3-(p-tolyl)rhodanine and its analogues are underpinned by their interactions with various biological macromolecules. Understanding the mechanistic details of these interactions, particularly in the context of enzyme inhibition and antimicrobial action, is crucial for the development of new therapeutic agents. This section delves into the research on the enzyme inhibition mechanisms and antimicrobial targets of this class of compounds.

Modes of Enzyme Inhibition (e.g., Competitive, Uncompetitive, Non-Competitive, Irreversible)

The inhibitory effects of rhodanine (B49660) analogues on enzymes can be multifaceted, involving various modes of action that depend on the specific enzyme and the chemical structure of the inhibitor. Generally, enzyme inhibitors are classified based on how they interact with the enzyme and its substrate. teachmephysiology.com Reversible inhibitors, which bind non-covalently, can be competitive, non-competitive, or uncompetitive. teachmephysiology.comyoutube.com

Competitive inhibitors bind to the active site of the enzyme, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. youtube.com

Non-competitive inhibitors bind to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency without preventing substrate binding. teachmephysiology.comyoutube.com

Uncompetitive inhibitors bind only to the enzyme-substrate complex, locking the substrate in the active site and preventing the release of the product. youtube.com

Irreversible inhibitors typically form strong, often covalent, bonds with the enzyme, permanently inactivating it. teachmephysiology.com

In the context of rhodanine derivatives, studies have begun to elucidate these mechanisms. For instance, research on rhodanine-3-hippuric acid derivatives as inhibitors of aldose reductase revealed that these compounds likely act as competitive inhibitors. nih.gov Molecular docking studies have shown that the anion head group of these derivatives binds to the catalytic center of the enzyme, thereby blocking its activity. nih.gov This interaction with the active site is a hallmark of competitive inhibition.

Furthermore, studies on metallo-β-lactamases have shown that the hydrolysis of certain rhodanine derivatives can lead to the formation of enethiols, which are potent inhibitors of these enzymes. nih.gov This suggests a more complex inhibitory profile that may involve the in situ formation of the active inhibitory species.

Allosteric Modulation Studies

Allosteric modulation represents a sophisticated mechanism of regulating protein function, where a modulator binds to a site distinct from the primary (orthosteric) site to alter the protein's activity. wikipedia.orgnih.gov This can lead to either an increase (positive allosteric modulation) or a decrease (negative allosteric modulation) in the protein's response to its natural ligand. wikipedia.org Allosteric modulators offer several advantages in drug design, including the potential for greater subtype selectivity and a more nuanced control of biological responses. nih.gov

While research specifically on the allosteric modulation by this compound is limited, studies on broader rhodanine analogues suggest that this mechanism is plausible. For example, in the context of viral enzymes, rhodanine derivatives have been identified as potential allosteric inhibitors of the hepatitis C virus NS5B polymerase. researchgate.net It was predicted that these compounds interact with allosteric pockets on the enzyme, leading to its inhibition. researchgate.net This finding opens the door to the possibility that rhodanine analogues, including this compound, could exert their biological effects on other enzymes through allosteric modulation.

The general principle of allosteric modulation involves the binding of a ligand to an allosteric site, which induces a conformational change in the protein, thereby affecting its function. biorxiv.org This mechanism is being increasingly explored for the development of novel therapeutics for a wide range of diseases.

Inhibition of Key Biological Enzymes (e.g., Carbonic Anhydrases, Integrases, Phosphatases like PRL-3, Pentose (B10789219) Phosphate (B84403) Pathway Enzymes)

Rhodanine analogues have been shown to inhibit a diverse array of key biological enzymes implicated in various diseases.

Carbonic Anhydrases (CAs): These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain cancers. nih.gov Rhodanine-linked benzenesulfonamide (B165840) derivatives have emerged as potent inhibitors of several human carbonic anhydrase (hCA) isoforms, including hCA I, II, IX, and XII. nih.gov The presence of the sulfonamide group is crucial for this activity, as it coordinates with the zinc ion in the enzyme's active site. nih.gov

Integrases: HIV-1 integrase is a critical enzyme for the replication of the human immunodeficiency virus. Rhodanine-containing compounds have been identified as inhibitors of this enzyme, making them promising candidates for the development of new antiretroviral drugs. mdpi.combohrium.comnih.gov

Phosphatases like PRL-3: Protein tyrosine phosphatase of regenerating liver 3 (PRL-3) is overexpressed in various cancers and is associated with metastasis. Rhodanine derivatives, such as those with benzylidene and naphthylidene substitutions, have been shown to inhibit PRL-3, highlighting their potential as anticancer agents. mdpi.comresearchgate.net

Pentose Phosphate Pathway (PPP) Enzymes: The PPP is a crucial metabolic pathway that provides cells with reducing power (in the form of NADPH) and precursors for nucleotide biosynthesis. N-phenyl substituted rhodanines have demonstrated inhibitory effects on key enzymes of this pathway, suggesting a potential therapeutic application in diseases with altered metabolism, such as cancer.

The table below summarizes the inhibitory activities of some rhodanine analogues against these key enzymes.

| Enzyme Target | Rhodanine Analogue Class | Observed Effect |

| Carbonic Anhydrases (hCA I, II, IX, XII) | Rhodanine-linked benzenesulfonamides | Potent inhibition, with some selectivity for cancer-related isoforms IX and XII. nih.gov |

| HIV-1 Integrase | Rhodanine-containing compounds | Inhibition of catalytic activity. mdpi.combohrium.comnih.gov |

| PRL-3 Phosphatase | Rhodanine benzylidene and naphthylidene derivatives | Inhibition of phosphatase activity. mdpi.comresearchgate.net |

| Pentose Phosphate Pathway Enzymes | N-phenyl substituted rhodanines | Inhibitory effects on enzyme activity. |

Structure-Activity Relationship (SAR) Studies for Enzyme Inhibition

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For rhodanine analogues, SAR studies have been instrumental in optimizing their potency and selectivity as enzyme inhibitors.

For Carbonic Anhydrase Inhibition: The presence of a benzenesulfonamide moiety is a key determinant of activity. nih.gov Modifications to the rhodanine core, such as the introduction of different aldehydes or isatins, have been shown to modulate the inhibitory potency and selectivity towards different hCA isoforms. nih.gov For instance, derivatives containing an isatin (B1672199) nucleus were found to be more effective against hCA II. nih.gov

For HIV-1 Integrase Inhibition: The rhodanine scaffold itself is considered important for inhibitory activity. mdpi.combohrium.com The presence of a salicylic (B10762653) acid group in conjunction with the rhodanine core has been shown to enhance inhibitory effects. mdpi.com Furthermore, substitutions on the aryl and alkylidene parts of the molecule can significantly influence potency. mdpi.com

For PRL-3 Inhibition: The nature of the substituent at the 5-position of the rhodanine ring plays a critical role. A benzylidene moiety at this position was found to be more favorable for PRL-3 inhibition than a naphthylidene group. mdpi.com Additionally, the introduction of hydrophobic substituents has been shown to enhance the inhibitory effects against PRL-3. mdpi.com

For Metallo-β-lactamase Inhibition: An interesting SAR has been observed where the hydrolysis of rhodanine derivatives to their corresponding enethiols leads to a significant increase in inhibitory potency. nih.gov This suggests that in some cases, rhodanines may act as prodrugs, with their hydrolysis products being the active inhibitors. nih.gov

The following table provides a generalized SAR summary for rhodanine analogues against different enzyme targets.

| Enzyme Target | Key Structural Features for Activity |

| Carbonic Anhydrases | Benzenesulfonamide moiety; substitutions on the rhodanine core influence selectivity. nih.gov |

| HIV-1 Integrase | Rhodanine scaffold; salicylic acid group; substitutions on aryl and alkylidene moieties. mdpi.com |

| PRL-3 Phosphatase | Benzylidene group at the 5-position; hydrophobic substituents. mdpi.com |

| Metallo-β-lactamases | Hydrolysis to enethiols enhances potency. nih.gov |

Antimicrobial Action Mechanisms

Rhodanine derivatives have long been recognized for their antimicrobial properties. cuni.cz Understanding the mechanisms by which these compounds exert their effects on bacterial and fungal pathogens is essential for their development as effective anti-infective agents.

Investigation of Cellular Targets in Bacterial and Fungal Pathogens

Recent research has begun to identify the specific cellular targets of rhodanine analogues in pathogenic microorganisms.

In Bacteria:

Thymidylate Kinase: A study using bacterial cytological profiling identified thymidylate kinase, an essential enzyme in the DNA synthesis pathway, as a specific intracellular target of certain rhodanine-containing compounds in Escherichia coli. biorxiv.org

Mur Ligases: These enzymes are involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Some rhodanine derivatives have been shown to be balanced inhibitors of MurD, -E, and -F ligases. ekb.eg

Sortases: In Gram-positive bacteria, sortases are responsible for anchoring surface proteins to the cell wall. Rhodanine compounds have been found to inhibit sortase A in Staphylococcus aureus, thereby interfering with this process and potentially inhibiting biofilm formation. researchgate.netekb.eg

Cell Surface Interactions: Some studies suggest that certain rhodanine derivatives may act on the bacterial cell surface without penetrating the cell membrane. researchgate.net

In Fungi:

Protein Mannosyl Transferase 1 (PMT1): In the pathogenic yeast Candida albicans, certain rhodanine-3-acetic acid derivatives have been found to inhibit PMT1, an enzyme involved in the glycosylation of proteins, which is crucial for cell wall integrity and virulence. nih.gov

Ergosterol (B1671047) Biosynthesis: While not directly shown for this compound, some antifungal agents with similar heterocyclic structures target the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. cuni.cz The depletion of ergosterol leads to altered membrane fluidity and ultimately inhibits fungal growth. cuni.cz

The table below summarizes the known cellular targets of rhodanine analogues in bacterial and fungal pathogens.

| Pathogen Type | Cellular Target | Mechanism of Action |

| Bacteria (E. coli) | Thymidylate Kinase | Inhibition of DNA synthesis. biorxiv.org |

| Bacteria (General) | Mur Ligases | Inhibition of peptidoglycan biosynthesis. ekb.eg |

| Gram-positive Bacteria (S. aureus) | Sortase A | Inhibition of protein anchoring to the cell wall. researchgate.netekb.eg |

| Fungi (C. albicans) | Protein Mannosyl Transferase 1 (PMT1) | Inhibition of protein glycosylation and cell wall synthesis. nih.gov |

Antiviral Mechanisms of Action

Rhodanine derivatives have demonstrated notable antiviral activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), herpes simplex virus (HSV), and even SARS-CoV-2. nih.govbohrium.comresearchgate.netplos.org The primary mechanism of action for many of these analogues appears to be the inhibition of the early stages of viral replication, specifically preventing the virus from entering host cells. plos.org

For enveloped viruses like HIV and HSV, it is suggested that the rhodanine compounds may interact with the viral envelope, thereby blocking fusion with the host cell membrane. plos.org In the case of HCV, a different mechanism has been identified where rhodanine derivatives act as inhibitors of the viral non-structural protein 3 (NS3) serine protease, an enzyme crucial for viral replication. tandfonline.com Some bis-spirocyclic rhodanine derivatives have also shown in vitro activity against influenza A (H1N1), although their precise mechanism is still under investigation. researchgate.net The broad-spectrum antiviral potential of the rhodanine scaffold continues to make it a subject of interest in the development of new antiviral therapies. nih.govtandfonline.comnih.gov

SAR for Antimicrobial Potency

The structure-activity relationship (SAR) of rhodanine analogues reveals that their antimicrobial efficacy is significantly influenced by the nature of substituents at the C-5 and N-3 positions. scilit.comnih.gov Generally, these compounds exhibit more pronounced activity against Gram-positive bacteria compared to Gram-negative strains. tandfonline.comresearchgate.net

Key SAR findings for antimicrobial activity include:

Substitution at C-5: The presence of a benzylidene moiety at the C-5 position is common in active compounds. The introduction of electron-withdrawing groups on this aromatic ring tends to enhance antibacterial activity. researchgate.net

Substitution at N-3: The incorporation of a carboxyalkyl group, such as rhodanine-3-acetic acid or rhodanine-3-propanoic acid, at the N-3 position has been shown to be favorable for antibacterial potency. researchgate.netisfcppharmaspire.com The length of the alkyl chain in this substituent can also modulate activity. researchgate.net

Table 1: Structure-Activity Relationship of Rhodanine Analogues for Antimicrobial Potency

| Position of Substitution | Favorable Substituents for Activity | General Observation |

|---|---|---|

| C-5 (benzylidene ring) | Electron-withdrawing groups | Enhances activity against Gram-positive bacteria. researchgate.net |

| N-3 | Carboxyalkyl groups (e.g., acetic, propanoic acid) | Increases antibacterial potency. researchgate.netisfcppharmaspire.com |

| Overall Structure | Lipophilicity and electronic properties | Crucial for determining the spectrum and potency of antimicrobial action. researchgate.net |

Anti-Proliferative and Cytotoxic Mechanisms

Rhodanine analogues are widely recognized for their anti-proliferative and cytotoxic effects against various cancer cell lines. mdpi.comresearchgate.netresearcher.lifenih.gov The introduction of diverse substituents at the N-3 and C-5 positions of the rhodanine ring is a common strategy to develop novel and potent anticancer agents. nih.govnih.gov

Cell Cycle Modulation and Apoptosis Induction Pathways

A significant mechanism underlying the anti-proliferative effects of rhodanine derivatives is their ability to induce cell cycle arrest and apoptosis in cancer cells. nih.govresearchgate.net Several studies have demonstrated that these compounds can halt the cell cycle, frequently at the G2/M phase. acs.orgnih.gov

The induction of apoptosis by rhodanine analogues proceeds through multiple interconnected pathways:

Mitochondrial Pathway: These compounds can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c, apoptosis-inducing factor (AIF), and endonuclease G into the cytosol. researchgate.net This release triggers the activation of caspase cascades, which are central to the execution of apoptosis. mdpi.com